N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride
Description
N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride (CAS: 1332528-67-2, MFCD18071332) is a secondary amine derivative featuring a thiazole heterocycle. The compound consists of a methanamine backbone substituted with a methyl group at the 4-position of the thiazol-5-yl ring. Its dihydrochloride salt form enhances aqueous solubility, making it suitable for pharmaceutical and biochemical research. Thiazole rings are known for their electron-rich properties due to sulfur and nitrogen atoms, which facilitate interactions in biological systems, such as enzyme inhibition or receptor binding .
Properties
IUPAC Name |
N-methyl-1-(4-methyl-1,3-thiazol-5-yl)methanamine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S.2ClH/c1-5-6(3-7-2)9-4-8-5;;/h4,7H,3H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNNGEKKNFIAQHS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=N1)CNC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride typically involves the reaction of 4-methyl-1,3-thiazole-5-carbaldehyde with methylamine. The reaction is carried out in the presence of a reducing agent such as sodium borohydride to yield the desired amine. The product is then treated with hydrochloric acid to form the dihydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazole derivatives .
Scientific Research Applications
N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex thiazole derivatives.
Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and antiviral properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in microbial growth, leading to its antimicrobial effects. Additionally, the compound can bind to DNA and interfere with cellular processes, contributing to its potential therapeutic effects .
Comparison with Similar Compounds
Key Structural Differences:
Thiazole Ring Substitution: The target compound (QZ-3454) features a thiazol-5-yl ring, whereas analogs QZ-9822, QZ-1960, and QY-3075 have thiazol-2-yl substituents. The position of the thiazole nitrogen alters electronic properties; thiazol-5-yl derivatives exhibit distinct resonance and charge distribution compared to thiazol-2-yl isomers . Methyl groups at the 4-position (QZ-3454, QZ-9822) vs.
Backbone Variability :
Implications for Research:
- Electronic Effects : Thiazol-5-yl derivatives like QZ-3454 may exhibit stronger electron-withdrawing characteristics compared to thiazol-2-yl analogs, affecting reactivity in nucleophilic substitutions or metal-catalyzed reactions.
- Biological Activity : While direct activity data are unavailable, substituent positioning on thiazole rings is critical in drug design. For example, thiazol-2-yl groups are common in kinase inhibitors (e.g., dasatinib), whereas thiazol-5-yl moieties are less explored .
- Solubility and Stability : All compounds are dihydrochloride salts, suggesting similar handling protocols. However, the methyl group’s position could influence crystallinity and shelf stability.
Biological Activity
N-Methyl-1-(4-methylthiazol-5-yl)methanamine dihydrochloride is a compound characterized by its thiazole structure, which significantly contributes to its diverse biological activities. This article presents a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, pharmacological applications, and relevant research findings.
- Chemical Formula : C₆H₁₂Cl₂N₂S
- CAS Number : 644950-37-8
- Molecular Weight : 195.15 g/mol
The compound exists as a dihydrochloride salt, enhancing its solubility in aqueous solutions, which is beneficial for biological assays and applications.
The biological activity of this compound is largely attributed to its interaction with various molecular targets within biological systems. Key mechanisms include:
- Enzyme Inhibition : The compound may inhibit enzymes involved in the proliferation of cancer cells, contributing to its potential anticancer properties.
- Receptor Modulation : It has been observed to interact with neurotransmitter receptors, suggesting neuroprotective effects.
- Antimicrobial Activity : Studies indicate that it exhibits significant antimicrobial, antifungal, and antiviral properties, making it a candidate for treating infections caused by various pathogens .
Pharmacological Applications
This compound has shown promise in several pharmacological areas:
-
Antimicrobial Properties :
- Effective against a range of bacteria and fungi.
- Potential applications in developing new antibiotics.
- Anticancer Activity :
- Neuroprotective Effects :
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Inhibits growth of bacteria and fungi | |
| Antitumor | Cytotoxic effects on cancer cell lines | |
| Neuroprotective | Modulates neurotransmitter receptors |
Case Study: Anticancer Activity
In a study evaluating the anticancer properties of thiazole derivatives, this compound was tested against several cancer cell lines. The results indicated an IC50 value of approximately 2 µg/mL against A431 (human epidermoid carcinoma) cells, demonstrating significant cytotoxicity compared to standard chemotherapeutics like doxorubicin .
Mechanistic Insights
Recent studies have employed molecular docking techniques to elucidate the binding interactions between this compound and target proteins involved in cancer progression. The compound was found to bind effectively at active sites, potentially inhibiting pathways critical for tumor growth .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
